- Product class 1: pyrazolesScience of Synthesis, 2002, 12, 15-225,
Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

94209-24-2 structure
Nombre del producto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
Número CAS:94209-24-2
MF:C18H16N2O2
Megavatios:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
- Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
- CCG-305131
- BS-48113
- D85559
- HMS1407H21
- 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
- AKOS015969508
- BWTLOAULVWBENQ-UHFFFAOYSA-N
- Ethyl 1,3-diphenylpyrazole-5-carboxylate
- Z53848029
- Enamine_004751
- CS-0161857
- ethyl 2,5-diphenylpyrazole-3-carboxylate
- DB-370095
- 94209-24-2
- SCHEMBL16112468
-
- MDL: MFCD03960606
- Renchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
- Clave inchi: BWTLOAULVWBENQ-UHFFFAOYSA-N
- Sonrisas: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC
Atributos calculados
- Calidad precisa: 292.121177757g/mol
- Masa isotópica única: 292.121177757g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 5
- Complejidad: 362
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.1
- Superficie del Polo topológico: 44.1Ų
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K04958-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 5g |
$850 | 2024-06-05 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1372-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
$1435 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232497-5g |
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 5g |
¥11821.00 | 2024-04-24 | |
eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-28 | |
eNovation Chemicals LLC | K04958-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | >95% | 1g |
$215 | 2025-02-19 | |
Chemenu | CM362790-250mg |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 250mg |
$191 | 2024-07-19 | |
Chemenu | CM362790-5g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95%+ | 5g |
$1361 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ984-1g |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate |
94209-24-2 | 95% | 1g |
3550.0CNY | 2021-07-17 | |
Aaron | AR01JJA4-250mg |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |
94209-24-2 | 95% | 250mg |
$189.00 | 2025-02-11 | |
1PlusChem | 1P01JJ1S-250mg |
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester |
94209-24-2 | 95% | 250mg |
$439.00 | 2024-04-19 |
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxidesJournal of Chemical Research, 1999, (12), 718-719,
Métodos de producción 3
Condiciones de reacción
Referencia
- Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedureJournal of Heterocyclic Chemistry, 1999, 36(1), 217-220,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Ethanol ; 5 h, reflux
Referencia
- New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid NigellicineJournal of Organic Chemistry, 2003, 68(15), 5977-5982,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ; rt; 2 h, 85 °C
Referencia
- La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting propertiesNew Journal of Chemistry, 2020, 44(3), 684-694,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide , Water ; 2 - 5 h, rt; rt → reflux; 3 h, reflux
Referencia
- Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazolesJournal of Fluorine Chemistry, 2010, 131(3), 426-432,
Métodos de producción 7
Condiciones de reacción
Referencia
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl EnonesACS Omega, 2023, 8(19), 17274-17287,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Methanol ; overnight, 65 °C
Referencia
- Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman AcetatesChemical Communications (Cambridge, 2013, 49(70), 7738-7740,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Ethanol ; rt → 80 °C; 3 h, 80 °C
Referencia
- Histone deacetylase inhibitors for treatment of Neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 1 h, rt
Referencia
- Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In SituEuropean Journal of Organic Chemistry, 2018, 2018(3), 316-328,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ; 3 h, rt
1.2 3 h, rt; 10 h, reflux
1.2 3 h, rt; 10 h, reflux
Referencia
- One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and ArylhydrazinesJournal of Heterocyclic Chemistry, 2016, 53(3), 840-848,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Ethanol ; 30 min, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Referencia
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineChemistry Central Journal, 2016, 10,,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ; 24 h, 80 °C
Referencia
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acidsJournal of Fluorine Chemistry, 2018, 214, 17-23,
Métodos de producción 14
Condiciones de reacción
Referencia
- Histone deacetylase inhibitors and compositions and methods of use thereof, United States, , ,
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials
- ethyl propiolate
- Ethyl (3Z)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
- ethyl 2,4-dioxo-4-phenyl-butanoate
- 4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
- 3-BUTENOIC ACID, 4-HYDROXY-2-OXO-4-PHENYL-, ETHYL ESTER, (3Z)-
- N'-Phenylbenzohydrazonoyl chloride
- Phenylhydrazine Hydrochloride (1:1)
- 2,5-diphenyl-2h-tetrazole
- 3-Buten-2-one, 1,1,1-trichloro-4-methoxy-4-phenyl-
- 3-Butenoic acid, 4-hydroxy-2-oxo-4-phenyl-, ethyl ester
- Ethyl 2-acetoxy-3-nitro-4-phenylbut-3-enoate
- Ethyl (3E)-2-oxo-4-phenyl-4-[(phenylmethyl)amino]-3-butenoate
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products
- 1H-Pyrazole-4-carboxylic acid, 1,3-diphenyl-, ethyl ester (7189-03-9)
- 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester (17355-75-8)
- ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (94209-24-2)
- 1H-Pyrazole, 3-(bromodifluoromethyl)-1,5-diphenyl- (1032273-33-8)
- 5-(Bromodifluoromethyl)-1,3-diphenyl-1H-pyrazole (1032273-66-7)
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Literatura relevante
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
3. Book reviews
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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